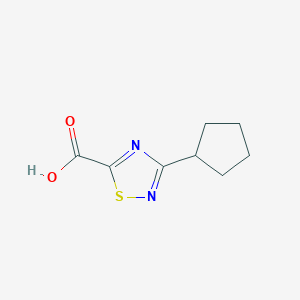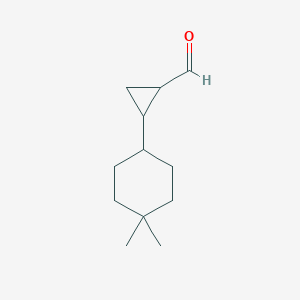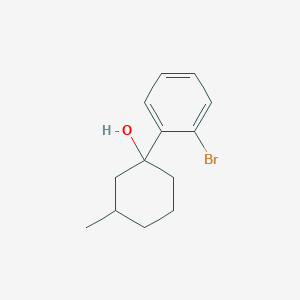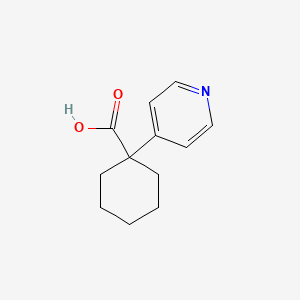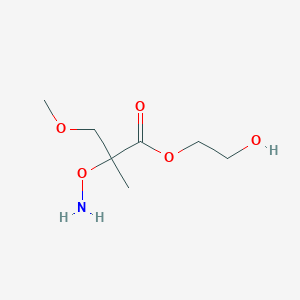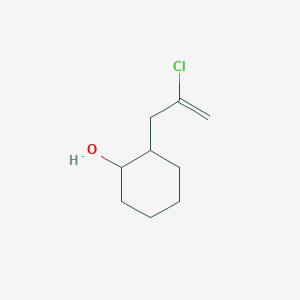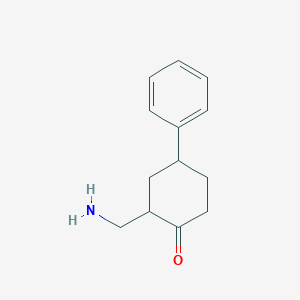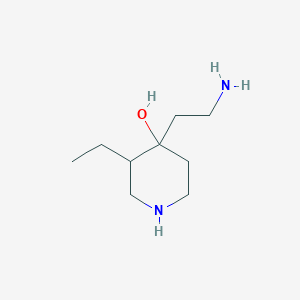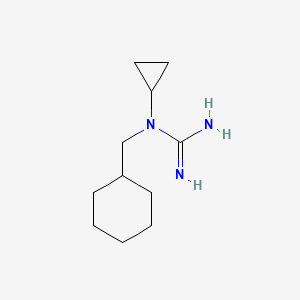![molecular formula C10H14IN3O2 B13218735 tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate is a chemical compound with the molecular formula C10H14IN3O2 and a molecular weight of 335.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate typically involves the reaction of 6-(iodomethyl)pyridazine with tert-butyl carbamate under specific conditions. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides.
Applications De Recherche Scientifique
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The iodide group allows for the compound to be used in radiolabeling studies, which can help in tracking the distribution and interaction of the compound within biological systems . The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate: This compound has a hydroxymethyl group instead of an iodide group, which affects its reactivity and applications.
tert-Butyl carbamate: A simpler compound used in various chemical syntheses.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another related compound with different functional groups and applications.
These comparisons highlight the unique properties and applications of this compound, particularly its use in radiolabeling and cross-coupling reactions.
Propriétés
Formule moléculaire |
C10H14IN3O2 |
|---|---|
Poids moléculaire |
335.14 g/mol |
Nom IUPAC |
tert-butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6H2,1-3H3,(H,12,14,15) |
Clé InChI |
ISGFBUFDRJTKHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


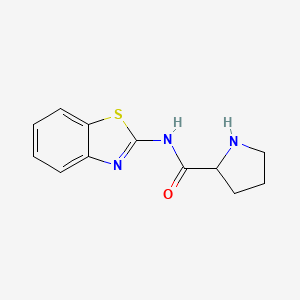
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
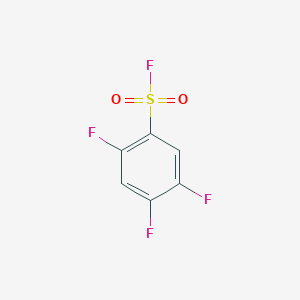
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
